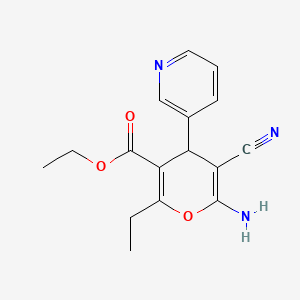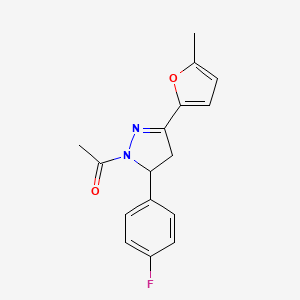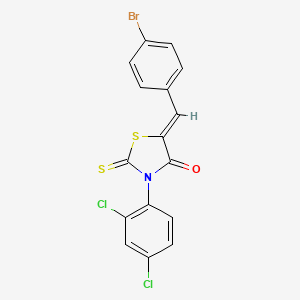
ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, commonly known as ethyl pyruvate, is a small molecule with significant biological properties. It is a derivative of pyruvic acid, a key intermediate in the metabolic pathway of glucose. Ethyl pyruvate has been extensively studied in recent years for its anti-inflammatory, antioxidant, and anti-cancer properties.
作用机制
The exact mechanism of action of ethyl pyruvate is not fully understood. However, it is believed to act through multiple pathways. Ethyl pyruvate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also scavenges reactive oxygen species, which can cause oxidative damage to cells. In addition, ethyl pyruvate has been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of many genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl pyruvate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various animal models of disease. Ethyl pyruvate has also been shown to inhibit tumor growth and metastasis in cell culture and animal models of cancer. In addition, ethyl pyruvate has been shown to improve mitochondrial function and energy metabolism in cells.
实验室实验的优点和局限性
Ethyl pyruvate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time. Ethyl pyruvate is relatively inexpensive and can be synthesized in large quantities. However, there are also limitations to the use of ethyl pyruvate in lab experiments. It has a short half-life in vivo, which can limit its effectiveness. In addition, ethyl pyruvate can have off-target effects on other metabolic pathways.
未来方向
There are several future directions for the study of ethyl pyruvate. One area of research is the development of new derivatives of ethyl pyruvate with improved pharmacokinetic properties. Another area of research is the identification of new targets for ethyl pyruvate, such as epigenetic regulators or signaling pathways. In addition, the combination of ethyl pyruvate with other drugs or therapies may enhance its therapeutic effectiveness. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl pyruvate in humans.
合成方法
Ethyl pyruvate can be synthesized by the esterification of pyruvic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a fruity odor and a slightly sweet taste. The purity of ethyl pyruvate can be improved by distillation or recrystallization.
科学研究应用
Ethyl pyruvate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Ethyl pyruvate has been used in various animal models of disease, such as sepsis, acute lung injury, and traumatic brain injury. It has also been studied in cell culture models of cancer and inflammation.
属性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-12-14(16(20)21-4-2)13(10-6-5-7-19-9-10)11(8-17)15(18)22-12/h5-7,9,13H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJCOUXYLZBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)


![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)

![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)